3-(2,4-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide
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Description
3-(2,4-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H15F2N5OS and its molecular weight is 435.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Midkine (MDK) . Midkine is a heparin-binding growth factor that is overexpressed in various human cancers and plays crucial roles in cell survival, growth, migration, and angiogenesis .
Mode of Action
The compound interacts with Midkine and reduces its protein level in a dose-dependent manner . The exact mechanism of this interaction is yet to be identified . It has been shown to inhibit the viability of MDK-positive cells but exhibits little effect on MDK-negative cells .
Biochemical Pathways
The compound affects the PI 3-K/AKT signaling pathway . This pathway is crucial for cell survival and growth. By inhibiting this pathway, the compound induces apoptosis in MDK-positive cells .
Pharmacokinetics
It is known that the compound can be administered via intraperitoneal injection . More research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
The compound’s action results in the induction of apoptosis in MDK-positive cells . This leads to a decrease in cell viability and potentially to the inhibition of tumor growth .
Action Environment
It is known that the compound’s efficacy can be observed in vivo, as intraperitoneal injection of the compound has been reported to retard tumor expansion in mice .
Properties
IUPAC Name |
5-(2,4-difluorophenyl)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N5OS/c1-28-20(11-18(27-28)14-7-6-13(23)10-16(14)24)21(30)25-17-5-3-2-4-15(17)19-12-29-8-9-31-22(29)26-19/h2-12H,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNMMSYXJUWWFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=C(C=C2)F)F)C(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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